molecular formula C10H18ClF2N B13506532 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride

Cat. No.: B13506532
M. Wt: 225.70 g/mol
InChI Key: DCAOUVHDJYDKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is a chemical compound with unique structural features, making it an interesting subject for research in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The starting material for the synthesis is often a ketone, which undergoes fluorination to introduce the difluoro groups. The reaction conditions usually involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar fluorination techniques and large-scale synthesis protocols are employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different derivatives.

    Substitution: The presence of fluorine atoms makes the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Azaspiro[5.5]undecane: Lacks the difluoro groups, making it less reactive in certain chemical reactions.

    3-Oxa-9-azaspiro[5.5]undecane hydrochloride: Contains an oxygen atom in the spirocyclic structure, leading to different chemical properties and reactivity.

    9- (4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane: Another difluoro derivative with a different substituent, affecting its chemical behavior.

Uniqueness

9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is unique due to the presence of two fluorine atoms at the 9th position, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18ClF2N

Molecular Weight

225.70 g/mol

IUPAC Name

9,9-difluoro-3-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9;/h13H,1-8H2;1H

InChI Key

DCAOUVHDJYDKTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCNCC2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.